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Abstract
Brivanib (BMS-540215), and its prodrug Brivanib Alaninate (BMS-582664), is a potent ATP-

competitive inhibitor primarily known for its dual targeting of Vascular Endothelial Growth Factor

Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). While its anti-

angiogenic properties through this dual inhibition are well-documented, a comprehensive

understanding of its broader kinase selectivity is crucial for elucidating its complete mechanism

of action, predicting potential off-target effects, and identifying mechanisms of resistance. This

technical guide provides a detailed overview of the molecular targets of Brivanib beyond the

VEGFR/FGFR families, presenting quantitative data, detailed experimental methodologies for

target validation, and visualizations of relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of Brivanib (BMS-540215)
Brivanib's active moiety, BMS-540215, has been profiled against a broad panel of kinases to

determine its selectivity. While it demonstrates high potency against VEGFR and FGFR family

members, its activity against other kinases is significantly lower. A publicly available

KINOMEscan™ dataset from the HMS LINCS Project (Dataset ID: 20180) provides

comprehensive binding data for Brivanib against over 400 kinases. The results are typically

measured as a percentage of the control, where a lower percentage indicates stronger binding

of the compound to the kinase.
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Analysis of this dataset and other published data reveals a landscape of potential off-target

interactions. The following tables summarize the known quantitative data for Brivanib's targets.

Table 1: Primary and Secondary Kinase Targets of
Brivanib (BMS-540215)
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Kinase Target IC50 / Ki (nM) Assay Type Reference

VEGFR Family

VEGFR-2 (KDR) 25 (IC50), 26 (Ki) In vitro kinase assay [1]

VEGFR-3 (FLT4) 10 (IC50) In vitro kinase assay [1]

VEGFR-1 (FLT1) 380 (IC50) In vitro kinase assay [1]

FGFR Family

FGFR-3 68 (IC50) In vitro kinase assay [1]

FGFR-2 125 (IC50) In vitro kinase assay [1]

FGFR-1 148 (IC50) In vitro kinase assay [1]

Other Kinases (from

KINOMEscan™)
% Control @ 1µM Binding Assay HMS LINCS (20180)

EPHA7 0.5 KINOMEscan [2]

TEK (Tie2) 1.5 KINOMEscan [2]

LCK 3.5 KINOMEscan [2]

SRC 5 KINOMEscan [2]

FYN 6 KINOMEscan [2]

MAPK12 (p38g) 9.5 KINOMEscan [2]

EPHA4 10.5 KINOMEscan [2]

YES1 11 KINOMEscan [2]

EPHB4 12 KINOMEscan [2]

FRK 12 KINOMEscan [2]

CSK 14 KINOMEscan [2]

Note: The KINOMEscan™ data represents binding affinity as a percentage of a dimethyl

sulfoxide (DMSO) control. A lower value signifies stronger binding.
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Table 2: Kinases with Low Affinity for Brivanib (BMS-
540215)

Kinase Target IC50 (nM) Assay Type Reference

PDGFRβ >1900 In vitro kinase assay [3]

EGFR >1900 In vitro kinase assay [3]

LCK >1900 In vitro kinase assay [3]

PKCα >1900 In vitro kinase assay [3]

JAK-3 >1900 In vitro kinase assay [3]

Note: The data in Table 2 is from initial characterization studies. The KINOMEscan™ data in

Table 1 provides a more comprehensive screen where some kinases, like LCK, show moderate

binding at a high concentration (1µM), which may not be reflected in enzymatic IC50 assays

designed to measure potent inhibition.

Signaling Pathways of Potential Off-Targets
The KINOMEscan™ data suggests that Brivanib may interact with several kinases outside the

VEGFR/FGFR families, albeit with lower affinity. Understanding the signaling pathways of these

potential off-targets is important for predicting biological consequences.

Src Family Kinases (Src, Lck, Fyn)
Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of

cellular processes, including proliferation, differentiation, motility, and adhesion.[4] Lck is

particularly critical for T-cell receptor (TCR) signaling.[5] Inhibition of these kinases could have

implications for immune modulation and other cellular functions.
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Simplified Src Family Kinase Signaling Pathway

TEK / Tie2 Signaling
TEK, also known as Tie2, is a receptor tyrosine kinase primarily expressed on endothelial cells.

It plays a critical role in vascular development, remodeling, and stability, modulated by its

angiopoietin ligands.[6]
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Simplified TEK/Tie2 Signaling Pathway

Detailed Experimental Protocols
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This section provides detailed methodologies for key experiments used in the characterization

of Brivanib's kinase inhibition profile.

In Vitro Radiometric Protein Kinase Assay
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of

a radiolabeled phosphate from ATP to a substrate.
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Workflow for a Radiometric Kinase Assay
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Methodology:

Reagents and Buffers:

Kinase Buffer (1X): 20 mM Tris-HCl (pH 7.0), 1.5-4 mM MnCl₂, 0.5 mM DTT, 25 µg/mL

BSA.[3] The exact metal ion concentration may vary depending on the specific kinase.

ATP Mix: A mixture of unlabeled ("cold") ATP and [γ-³³P]-ATP or [γ-³²P]-ATP. A common

final ATP concentration is 1-10 µM, near the Km for many kinases.[7]

Substrate: A generic or specific peptide/protein substrate, often at a concentration of 50-

100 µg/mL.[3]

Kinase: Recombinant purified kinase (e.g., GST-fusion protein) at a concentration

determined empirically for linear reaction kinetics (e.g., 5-10 ng per reaction).[3]

Test Compound: Brivanib dissolved in DMSO, serially diluted to create a dose-response

curve.

Termination Solution: 15% Trichloroacetic Acid (TCA).[3]

Assay Procedure:

In a 96-well plate, combine the kinase, substrate, and kinase buffer.

Add serially diluted Brivanib or DMSO (for control wells) to the appropriate wells.

Pre-incubate the plate for 10-15 minutes at room temperature.

Initiate the kinase reaction by adding the ATP mix to all wells.

Incubate the plate at 27-30°C for a defined period (e.g., 60 minutes), ensuring the reaction

remains in the linear phase.[3]

Terminate the reaction by adding cold TCA to each well.[3]

Allow the phosphorylated substrate to precipitate on ice.
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Transfer the contents of the wells to a filter plate (e.g., Unifilter plates).

Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to

remove unincorporated radiolabeled ATP.

Dry the filter plate and add a scintillation cocktail.

Quantify the incorporated radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the percentage of kinase inhibition for each Brivanib concentration relative to

the DMSO control.

Plot the percent inhibition against the logarithm of the Brivanib concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Target Inhibition (Western Blot)
This method is used to determine if Brivanib can inhibit the phosphorylation of a target kinase

within a cellular context.

Methodology:

Cell Culture and Treatment:

Culture appropriate cells (e.g., SK-HEP1 or HepG2 cells for VEGFR/FGFR signaling) in

standard growth medium.[8]

Starve the cells in a low-serum medium for several hours to reduce basal kinase activity.

Pre-treat the cells with various concentrations of Brivanib or DMSO for a specified time

(e.g., 2-24 hours).[8]

Stimulate the cells with a relevant ligand (e.g., VEGF or bFGF at 40 ng/mL) for a short

period (e.g., 15 minutes) to induce phosphorylation of the target kinase and its

downstream effectors.[8]
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Lysate Preparation:

Place the culture plates on ice and wash the cells with ice-cold PBS.

Lyse the cells in a RIPA or similar lysis buffer supplemented with a cocktail of protease and

phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the

phosphorylation state of proteins.

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at high speed at

4°C.

Determine the protein concentration of the supernatant using a standard protein assay

(e.g., BCA assay).

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with

Tween-20 (TBST) for 1 hour at room temperature. Note: Milk is generally avoided as a

blocking agent for phospho-protein detection due to the presence of phosphoprotein

casein.

Incubate the membrane with a primary antibody specific for the phosphorylated form of the

target kinase (e.g., anti-phospho-VEGFR-2 (Tyr1054/1059)) overnight at 4°C.[8]

Wash the membrane extensively with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.
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Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an

imaging system.

For a loading control, strip the membrane and re-probe with an antibody against the total

(phosphorylated and unphosphorylated) form of the target kinase or a housekeeping

protein (e.g., α-tubulin or GAPDH).

Conclusion
Brivanib is a potent dual inhibitor of VEGFR and FGFR. While its selectivity for these primary

targets is well-established, comprehensive kinase profiling reveals a broader, albeit weaker,

interaction landscape. At micromolar concentrations, Brivanib shows binding activity against

several other kinases, including members of the Src family (Src, Lck, Fyn), TEK (Tie2), and

Ephrin receptors (EPHA7). This off-target activity, while significantly less potent than its primary

targeting, may contribute to the overall pharmacological profile of the drug, including potential

side effects or secondary mechanisms of action. The detailed experimental protocols provided

herein serve as a guide for researchers aiming to further characterize the molecular

interactions of Brivanib and other kinase inhibitors. A thorough understanding of a drug's

complete target profile is indispensable for the continued development of targeted cancer

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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